![molecular formula C15H14ClFN2O3S B2755740 N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide CAS No. 1351598-40-7](/img/structure/B2755740.png)
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C15H14ClFN2O3S and its molecular weight is 356.8. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectroscopic Properties
A related research study focuses on the synthesis and spectroscopic properties of acylthioureas, which have been tested for their interaction with bacterial cells. These derivatives, with specific structural components similar to the compound of interest, have shown significant anti-pathogenic activity, especially on strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential for developing novel antimicrobial agents with antibiofilm properties from derivatives structurally related to the compound (Limban, Marutescu, & Chifiriuc, 2011).
Novel Synthetic Approaches
Another study outlines a novel one-pot synthetic approach for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating a methodological advancement in the synthesis of compounds closely related to the chemical of interest. This approach yields high-purity compounds, potentially opening new avenues for the synthesis and application of such chemicals in various fields, including medicinal chemistry (Mamedov et al., 2016).
Potential in Neurokinin-1 Receptor Antagonism
Research on compounds with a structure incorporating elements of the chemical has identified candidates with high affinity as orally active neurokinin-1 receptor antagonists. These compounds have shown efficacy in preclinical tests relevant to emesis and depression, highlighting their potential therapeutic applications (Harrison et al., 2001).
Anticancer Drug Development
A study on amino acetate functionalized Schiff base organotin(IV) complexes, which share a common goal with the synthesis and application of the compound , has explored their structural characterization and in vitro cytotoxicity. These complexes demonstrate significant cytotoxicity against various human tumor cell lines, suggesting the utility of such compounds in anticancer drug development (Basu Baul et al., 2009).
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-8-4-5-23-13(8)12(20)7-18-14(21)15(22)19-9-2-3-11(17)10(16)6-9/h2-6,12,20H,7H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIHDVGAWYKUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.